molecular formula C21H19ClN6 B2864270 N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-60-3

N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2864270
CAS No.: 946348-60-3
M. Wt: 390.88
InChI Key: JFGSVAPXJSIQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenylamine substituent at position 4, a phenyl group at position 1, and a pyrrolidin-1-yl moiety at position 5. The pyrrolidinyl group enhances solubility due to its basic amine, while the 3-chlorophenyl group contributes to steric and electronic interactions with target proteins.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c22-15-7-6-8-16(13-15)24-19-18-14-23-28(17-9-2-1-3-10-17)20(18)26-21(25-19)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGSVAPXJSIQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number946348-60-3
Molecular FormulaC21H19ClN6
Molecular Weight390.9 g/mol

This compound is believed to act primarily as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell proliferation and survival. Dysregulation of kinase activity is often implicated in cancer progression. By inhibiting specific kinases, this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • Cell Viability Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed a significant reduction in cell viability in the HOP-92 non-small cell lung cancer line at concentrations as low as 10 µM.
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases associated with cancer pathways. In silico studies suggest that it may effectively bind to the ATP-binding pocket of target kinases, disrupting their function and leading to reduced tumor cell proliferation .

Case Studies

A notable case study involved the application of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, indicating a potential synergistic effect that warrants further investigation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption : Preliminary ADME-Tox predictions indicate favorable absorption characteristics.
  • Distribution : The lipophilicity of the compound suggests good tissue distribution.
  • Metabolism : The metabolic pathways remain to be fully elucidated; however, initial studies indicate potential for phase I metabolism via cytochrome P450 enzymes.

Comparison with Similar Compounds

Structural Modifications at Position 6

The substituent at position 6 significantly influences biological activity and physicochemical properties:

Compound Name Position 6 Substituent Key Properties/Biological Activity Reference
Target Compound Pyrrolidin-1-yl Enhanced solubility; potential Src kinase inhibition N/A
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Isopropylthio Moderate Src inhibition (IC₅₀ ~0.5 μM); lower solubility due to thioether
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Morpholinoethylthio Improved cellular uptake; IC₅₀ = 0.2 μM against neuroblastoma cells
N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Piperidin-1-yl Comparable solubility to pyrrolidinyl; altered binding kinetics

Key Findings :

  • Thioether vs. Amine Groups : Thioether-containing analogs (e.g., isopropylthio) exhibit lower solubility but retain kinase inhibitory activity, while pyrrolidinyl/piperidinyl groups improve solubility and may enhance target binding via hydrogen bonding .
  • Ring Size Effects : Piperidinyl (6-membered) analogs show similar activity to pyrrolidinyl (5-membered) derivatives but may differ in conformational flexibility .

Modifications at Position 1 (Phenyl Group)

Variations at position 1 impact steric hindrance and lipophilicity:

Compound Name Position 1 Substituent Key Properties/Biological Activity Reference
Target Compound Phenyl Balanced lipophilicity; moderate CYP450 interactions N/A
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl Increased steric bulk; reduced metabolic clearance
1-(3-Chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Chlorophenyl + morpholinylpropyl Enhanced CNS penetration; MW = 413.9 g/mol

Key Findings :

  • Chlorophenyl vs. Simple Phenyl : 4-Chlorophenyl analogs exhibit higher metabolic stability but may suffer from reduced solubility .
  • Extended Chains : Morpholinylpropyl groups improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Modifications at Position 4 (Amine Substituent)

The 3-chlorophenylamine group is critical for target engagement:

Compound Name Position 4 Substituent Key Properties/Biological Activity Reference
Target Compound 3-Chlorophenylamine Optimal balance of potency and selectivity N/A
N-(4-Fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Fluorobenzyl Reduced potency (IC₅₀ >1 μM); used in neuroblastoma studies
N-(4-(Trifluoromethoxy)phenyl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Trifluoromethoxyphenyl High lipophilicity; potential off-target effects

Key Findings :

  • Halogen Effects : 3-Chlorophenyl provides stronger electron-withdrawing effects than fluorine, enhancing binding affinity to kinase ATP pockets .
  • Bulkier Groups : Trifluoromethoxy substituents increase molecular weight and may compromise pharmacokinetics .

Key Findings :

  • Pyrrolidinyl/pyrrolidine-containing analogs generally exhibit lower LogP values, correlating with improved aqueous solubility.
  • Thioether derivatives show higher melting points, likely due to stronger crystal lattice interactions .

Q & A

Basic: What are the recommended methodologies for synthesizing N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Core scaffold assembly : Reacting 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives with substituted anilines under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
  • Functionalization : Introducing pyrrolidin-1-yl groups via Buchwald-Hartwig amination or Ullmann-type coupling with copper catalysts .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/DMSO mixtures ensures >95% purity. Yield optimization often requires controlled pH (7–9) and temperatures (80–120°C) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.2 ppm for chlorophenyl groups) and pyrrolidine integration .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrazolo-pyrimidine core (e.g., dihedral angles of 12–86° between aromatic planes) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.001 Da) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use kinase inhibition assays (e.g., Src kinase) with ATP concentration fixed at 10 µM and IC50 calculations via nonlinear regression .
  • Batch consistency checks : Compare HPLC purity (>98%) and solubility profiles (e.g., DMSO stock stability at −20°C) .
  • Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis via flow cytometry) .

Advanced: What reaction conditions optimize the substitution of the 6-position with pyrrolidin-1-yl groups?

Answer:

  • Catalyst selection : CuI/1,10-phenanthroline systems in DMF at 100°C improve coupling efficiency (yield: 65–75%) .
  • Solvent effects : Dimethylacetamide (DMAc) enhances solubility of bulky amines, reducing side products like dechlorinated intermediates .
  • Stoichiometry : A 1:3 molar ratio of chloropyrimidine to pyrrolidine minimizes unreacted starting material .

Basic: What are the solubility and formulation considerations for in vitro studies?

Answer:

  • Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol (1–5 mM) but poorly in aqueous buffers (<0.1 mM). Use sonication or heating (40–50°C) for dispersion .
  • Formulation : For cell-based assays, prepare stock solutions in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity .

Advanced: How does the 3-chlorophenyl substituent influence structure-activity relationships (SAR) in kinase inhibition?

Answer:

  • Steric effects : The chloro group at the 3-position enhances fit into hydrophobic kinase pockets (e.g., Src SH2 domain), increasing binding affinity by ~2-fold compared to 4-chloro analogs .
  • Electronic effects : Electron-withdrawing chloro groups stabilize π-π stacking with tyrosine residues (e.g., Tyr-416 in Src), confirmed via molecular docking simulations .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (IC50 > 50 µM indicates low toxicity) .
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp) to assess risk of QT prolongation .

Advanced: How can researchers validate target engagement in cellular environments?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target kinases (e.g., Src) after compound treatment .
  • Phosphoproteomics : LC-MS/MS to quantify phosphorylation changes in downstream targets (e.g., FAK, STAT3) .

Basic: What stability challenges arise during long-term storage?

Answer:

  • Hydrolysis : The pyrimidine ring is susceptible to moisture. Store lyophilized solids under argon at −80°C .
  • Light sensitivity : Chlorophenyl groups may degrade under UV; use amber vials for solutions .

Advanced: What computational methods predict off-target effects of this compound?

Answer:

  • Pharmacophore screening : Compare against databases like ChEMBL to identify kinases with similar binding pockets (e.g., Abl, JAK2) .
  • Machine learning : Train models on kinase inhibition data to prioritize high-risk off-targets for experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.